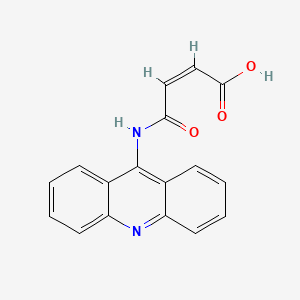

N-(9-Acridinyl)maleamic Acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTLMOSJUHKZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N 9 Acridinyl Maleamic Acid

Precursor Synthesis: Acylation of 9-Aminoacridine (B1665356) with Maleic Anhydride (B1165640)

Reaction Conditions and Solvent Effects

The synthesis of N-substituted maleamic acids is typically carried out under mild reaction conditions. The reaction between an amine and maleic anhydride can be performed in a variety of organic solvents researchgate.net. Common choices include diethyl ether, dioxane, and acetic acid researchgate.netgoogle.comjocpr.com. For instance, a general procedure for synthesizing N-arylmaleamic acids involves dissolving maleic anhydride in a solvent like ether and then adding a solution of the corresponding amine researchgate.net. The reaction is often conducted at room temperature. The choice of solvent can be crucial; for example, using acetic acid has been shown to facilitate the efficient reaction of N-cyclic amines with maleic anhydride, leading to high yields of the corresponding N-cyclic maleamic acid google.com.

Yield Optimization Strategies

The condensation of 9-aminoacridine with maleic anhydride is described as a quantitative reaction, meaning the yield is nearly 100% under optimal conditions peptide.com. Key strategies to ensure such high yields involve using pure starting materials and selecting an appropriate solvent in which the reactants are soluble and the product may precipitate upon formation, driving the reaction to completion. Given the high reactivity of maleic anhydride with primary amines, the primary focus for optimization is maintaining mild conditions to prevent side reactions and ensuring the reactants are mixed in appropriate stoichiometric ratios researchgate.net.

Cyclization to N-(9-Acridinyl)maleimide: Mechanistic and Methodological Considerationspeptide.comtandfonline.com

The subsequent step in the synthesis of the corresponding imide, N-(9-Acridinyl)maleimide (NAM), is the dehydrative cyclization of N-(9-Acridinyl)maleamic acid. This step is often challenging due to the poor solubility of the maleamic acid precursor and the instability of the final NAM product in acidic or basic media tandfonline.com.

Traditional Cyclization Agents and Their Limitations

Historically, several methods have been employed for the cyclization of maleamic acids, but they often come with significant drawbacks.

Acetic Anhydride and Sodium Acetate : This common combination for dehydration was found to be largely unsuccessful for this compound, yielding only 6% of the desired imide peptide.com.

Polyphosphoric Acid (PPA) : Treatment with PPA was considered the best traditional method but still provided a low yield of 25.7% at best. Furthermore, the process required a very laborious work-up to isolate the product peptide.comtandfonline.com.

The primary limitations of these traditional agents are low yields and harsh reaction conditions that can lead to degradation of the sensitive acridinyl moiety.

Improved Cyclization Protocols (e.g., Ultrasound-Assisted Methods, PyBOP)

To overcome the limitations of traditional methods, improved protocols have been developed that offer better yields and milder conditions.

PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) : Modern peptide coupling reagents like PyBOP are designed for efficient amide bond formation and are well-suited for cyclization reactions under mild conditions bachem.com. PyBOP activates the carboxylic acid group of the maleamic acid, making it highly reactive towards the internal amide nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) peptide.comnih.gov. This approach avoids the harsh acidic conditions of PPA and the high temperatures often required with acetic anhydride, representing a more advanced and gentle protocol for cyclization bachem.com.

| Method | Reagents | Yield (%) | Limitations/Advantages | Reference |

|---|---|---|---|---|

| Traditional | Acetic Anhydride/Sodium Acetate | 6% | Very low yield. | peptide.com |

| Traditional | Polyphosphoric Acid (PPA) | 25.7% | Low yield, laborious work-up. | peptide.comtandfonline.com |

| Improved | Ultrasound, Oxalyl Chloride, Triethylamine | 34.6% | Improved yield and simpler process. | tandfonline.com |

Alternative Synthetic Routes for this compound Analogsnih.govmdpi.comnih.gov

Alternative synthetic strategies are employed to create analogs of this compound, particularly those where the maleamic acid moiety is replaced with other functional groups or where the linker is varied. One prominent method involves starting with 9-chloroacridine (B74977) rather than 9-aminoacridine.

Two-Step Procedures involving 9-Chloroacridine and Amino Precursors

A common and versatile method for synthesizing the N-(9-acridinyl) framework involves a two-step procedure starting from 9-chloroacridine. This intermediate is particularly useful due to the high reactivity of the chlorine atom at the 9-position towards nucleophilic substitution.

Synthesis of a 9-aminoacridine intermediate: This step involves the reaction of 9-chloroacridine with an appropriate amine or amino acid.

Formation of the maleamic acid: The resulting 9-aminoacridine compound is then reacted with maleic anhydride to yield the target maleamic acid.

In the synthesis of related N-(9-acridinyl) amino acid derivatives, 9-chloroacridine is typically reacted with an amino acid in the presence of a base. mdpi.comnih.gov For instance, the synthesis of compounds like 8-(acridin-9-ylamino) octanoic acid is achieved by first reacting 9-chloroacridine with a sodium alkoxide solution, such as sodium methoxide (B1231860) in methanol (B129727), followed by the addition of the desired amino acid and further refluxing. nih.gov This initial reaction forms a more reactive 9-alkoxyacridine intermediate which is then displaced by the amino group of the amino acid. mdpi.comnih.gov

Alternatively, to form the parent this compound, 9-aminoacridine itself is required as the key intermediate. The synthesis of 9-aminoacridines can be achieved by reacting 9-chloroacridines with a suitable amine source. In some cases, to enhance reactivity, 9-chloroacridine is converted to a more reactive intermediate like 9-phenoxyacridine (B3049667) by treatment with phenol. nih.govnih.gov This intermediate then readily reacts with amines to afford the 9-aminoacridine product. nih.gov

Once the 9-aminoacridine intermediate is obtained, the formation of the maleamic acid is straightforward. It involves the reaction of the primary or secondary amino group of the 9-aminoacridine with maleic anhydride. jocpr.comgoogle.com This reaction is typically carried out in a suitable solvent like dioxane, ether, or acetic acid at room temperature or slightly below (0-5°C). jocpr.comgoogle.com The nucleophilic amino group attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid in high yield. google.com

Table 1: Representative Two-Step Synthesis of N-Substituted Maleamic Acids

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 9-Chloroacridine, Amino Acid | Sodium Methoxide, Methanol | Reflux | N-(9-Acridinyl) Amino Acid | 20-41% | nih.gov |

| 2 | Amine, Maleic Anhydride | Dioxane/Methanol or Ether | 0-5°C, 2 hours | N-Substituted Maleamic Acid | High | jocpr.com |

One-Pot Synthetic Approaches

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. For the synthesis of N-(9-acridinyl) derivatives, one-pot procedures have been developed that bypass the need to isolate intermediates.

A modified one-pot approach has been successfully applied to the synthesis of N-(9-acridinyl) amino acid derivatives. mdpi.comnih.gov This method combines the two steps described previously into a single continuous process. The procedure begins with the reaction of 9-chloroacridine with a freshly prepared sodium alkoxide solution in an alcohol like methanol. mdpi.com After a period of reflux to form the 9-alkoxyacridine intermediate in situ, the appropriate amino acid is added directly to the reaction mixture. mdpi.comnih.gov The mixture is then refluxed for an additional period to allow the displacement of the alkoxy group and formation of the final N-(9-acridinyl) amino acid derivative. nih.gov This approach avoids the isolation of the potentially sensitive 9-alkoxy intermediate, thereby streamlining the synthesis. mdpi.com

While this specific one-pot method has been documented for N-(9-acridinyl) amino acids, the principle can be extended to the synthesis of this compound. A hypothetical one-pot synthesis would involve the in situ formation of 9-aminoacridine from 9-chloroacridine, followed by the direct addition of maleic anhydride to the reaction mixture without purification of the 9-aminoacridine intermediate. Such methodologies are advantageous in creating libraries of compounds for screening purposes. researchgate.netnih.gov

Table 2: One-Pot Synthesis of N-(9-Acridinyl) Amino Acid Derivatives

| Reactant 1 | Reactant 2 | Reagents/Solvents | Key Feature | Reference |

|---|

Chemo- and Regioselectivity in Maleamic Acid Formation and Derivatization

The concepts of chemo- and regioselectivity are central to the synthesis and subsequent chemical modification of this compound.

Regioselectivity: The synthesis of the N-(9-acridinyl) core itself is highly regioselective. The 9-position of the acridine (B1665455) ring is electronically deficient and thus highly susceptible to nucleophilic aromatic substitution. This makes the reaction of 9-chloroacridine with nitrogen nucleophiles a reliable method for selectively forming a C9-N bond, with substitution at other positions being negligible under typical conditions. nih.gov

Chemoselectivity in Maleamic Acid Formation: The formation of the maleamic acid from an amino precursor and maleic anhydride is a highly chemoselective process. The primary or secondary amino group is a much stronger nucleophile than the carboxylic acid group (if present, as in an amino acid) or other potentially reactive functional groups. The reaction, therefore, proceeds exclusively via the attack of the amine on one of the anhydride's carbonyl groups, leading to the ring-opened maleamic acid product. jocpr.comgoogle.com

Chemoselectivity in Derivatization: this compound possesses two key functional groups available for further derivatization: the carboxylic acid and the amide. This allows for selective modifications.

Cyclization to Maleimide (B117702): A common derivatization is the cyclodehydration of the maleamic acid to form the corresponding N-(9-Acridinyl)maleimide. This intramolecular reaction is typically induced by heating the maleamic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. jocpr.com This process is chemoselective, favoring the formation of the five-membered imide ring through the reaction of the carboxylic acid and amide moieties. The resulting maleimide group is a reactive Michael acceptor, useful for covalent modification of thiols. medchemexpress.com

Carboxylic Acid Derivatization: The carboxylic acid group of the maleamic acid can be selectively targeted for various transformations, such as esterification or amidation, while leaving the amide bond intact. thermofisher.com Activation of the carboxylic acid, for example with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or by conversion to an acid halide, allows for coupling with alcohols or other amines. google.comuu.nl This chemoselectivity enables the attachment of other molecules or functional groups to the maleamic acid structure, providing a route to more complex derivatives. thermofisher.comresearchgate.net

Table 3: Common Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-Chloroacridine |

| Sodium Methoxide |

| 8-(acridin-9-ylamino) octanoic acid |

| 9-Aminoacridine |

| Maleic Anhydride |

| 9-Phenoxyacridine |

| Phenol |

| Dioxane |

| Acetic Acid |

| N-(9-Acridinyl)maleimide |

| Acetic Anhydride |

| Sodium Acetate |

Chemical Reactivity and Derivatization Chemistry of N 9 Acridinyl Maleamic Acid

Reactions at the Maleamic Acid Moiety

The maleamic acid portion of the molecule contains two key reactive sites: the carboxylic acid group and the electron-deficient carbon-carbon double bond. These sites can be targeted for various chemical transformations.

The terminal carboxylic acid group of the maleamic acid moiety can readily undergo standard condensation reactions to form amides and esters. These reactions typically involve activation of the carboxylic acid followed by reaction with a nucleophilic amine or alcohol.

One-pot procedures can be employed for these transformations. For instance, coupling reactions can be facilitated by reagents like 2-pyridinesulfonyl fluoride, which activates the carboxylic acid for subsequent reaction with an amine or alcohol in an anhydrous solvent like acetonitrile. rsc.org Another approach involves the reaction of the maleamic acid with alcohols, such as methanol (B129727) or ethanol, in the presence of a dehydrating agent like phosphorus pentoxide (P2O5), to yield the corresponding esters. researchcommons.org

These reactions allow for the attachment of a wide variety of chemical groups to the maleamic acid terminus, enabling the modulation of the molecule's solubility, steric bulk, and potential for further interactions.

Table 1: Examples of Amidation and Esterification Reactions

| Reactant | Reagent/Conditions | Product |

|---|---|---|

| Aniline | 2-Pyridinesulfonyl fluoride, CH3CN | N-(9-Acridinyl)-N'-phenylmaleamide |

| Methanol | P2O5, heat | Methyl N-(9-Acridinyl)maleamate |

The carbon-carbon double bond in the maleamic acid moiety is electron-deficient due to the adjacent carbonyl groups. This makes it susceptible to nucleophilic attack, most notably through a Michael addition reaction. Thiol compounds (mercaptans) are particularly effective nucleophiles for this transformation, which is often referred to as a "thiol-maleimide" reaction, a type of click chemistry. researchgate.netdigitellinc.com

The reaction proceeds via the addition of the thiol group across the double bond, forming a stable thioether linkage. mdpi.com This reaction is highly efficient and can be performed in aqueous solutions over a broad pH range, though it is often carried out between pH 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing side reactions with amines. mdpi.com The reaction of maleic anhydride (B1165640) with thiol groups has been shown to be effective within minutes at room temperature. mdpi.com While the maleamic acid is the ring-opened form of a maleimide (B117702), the reactive double bond remains available for this conjugation.

This specific reactivity with thiols is widely exploited in bioconjugation to link molecules to cysteine residues in peptides and proteins. nih.gov Other nucleophiles can also, in principle, add to the double bond, but the reaction with thiols is particularly prominent due to its high selectivity and mild reaction conditions.

Table 2: Michael Addition of Thiols to the Maleamic Acid Moiety

| Thiol Compound | Conditions | Product Feature |

|---|---|---|

| Cysteine | Aqueous buffer, pH ~7 | Stable thioether bond to the cysteine sulfur |

| 2-Mercaptoethanol | Aqueous buffer, pH ~7 | Covalent adduct with a terminal hydroxyl group |

Modifications and Substitutions on the Acridine (B1665455) Core

The synthesis of N-(9-Acridinyl)maleamic acid itself involves the formation of a C-N bond at the 9-position of the acridine ring. By starting with 9-chloroacridine (B74977), a variety of N-substituted derivatives can be prepared. A common synthetic strategy involves a two-step, one-pot method where 9-chloroacridine is first reacted with a sodium alkoxide, followed by the addition of an appropriate amine-containing molecule. nih.govmdpi.com

This methodology has been used to synthesize a series of N-(9-acridinyl) amino acid derivatives by employing different amino acids as the amine source. nih.govmdpi.com Examples of side chains introduced in this manner include those derived from 4-aminobutyric acid, 6-aminohexanoic acid, and 8-aminooctanoic acid. nih.gov More complex functionalities, such as peptides or other pharmacologically active molecules, can also be attached. nih.govnih.gov For instance, hybrid molecules have been created by linking acridine to other nuclei via a 1,2,3-triazole ring, formed through a 1,3-dipolar cycloaddition reaction. nih.gov

Modifications to the acridine core, particularly at the 9-position, have a profound impact on the molecule's properties. The planar aromatic structure of acridine allows it to intercalate into double-stranded DNA, and the nature of the side chain at the C9 position is crucial for this interaction and subsequent biological activity. nih.govresearchgate.net

The electronic properties of the substituents can alter the DNA binding affinity. nih.gov Thermodynamic studies on the binding of N-substituted acridine-9-amines to DNA have shown that the process is typically enthalpy-driven. The structure of the substituent influences the binding constant (KA) and the specific thermodynamic parameters of the interaction. nih.gov

Furthermore, substituents affect the redox characteristics of the acridine system. The acridine ring can undergo oxidation and reduction processes, and the presence and structure of side chains can influence the potentials at which these events occur. nih.gov For example, the secondary amine in the side chain of some N-(9-acridinyl) derivatives is a significant factor in their redox behavior. nih.gov

Table 3: Influence of Acridine Substituents on DNA Binding Thermodynamics

| Compound | Binding Constant (log(KA)) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) |

|---|---|---|---|---|

| Acridine-9-amine Derivative A | 5.50 | -7.51 | -11.58 | -4.83 |

| Acridine-9-amine Derivative B | 2.59 | -6.75 | -3.83 | 3.68 |

Data derived from studies on various N-substituted acridine-9-amines illustrating the range of thermodynamic parameters observed. nih.gov

Formation of Hybrid Conjugates and Complex Molecular Architectures

The dual reactivity of this compound—the ability to be modified at the acridine core and the maleamic acid moiety—makes it a valuable building block for constructing complex, multifunctional molecules.

Hybrid conjugates can be designed where the acridine portion serves one purpose, such as DNA intercalation, while the maleamic acid end is used to attach another functional unit. For example, a peptide or a targeting ligand could be introduced at the 9-position of the acridine ring. nih.gov Subsequently, the maleamic acid's double bond could be used to conjugate a cysteine-containing protein or a reporter molecule via a thiol-Michael addition reaction.

This strategy allows for the creation of sophisticated molecular architectures. For instance, the differential reactivity of maleimide and other functional groups has been used to sequentially couple two different HS-peptides to liposomal surfaces, creating defined diepitope constructs. nih.gov Similarly, this compound derivatives could be incorporated into larger systems like polymers or nanoparticles, with the acridine core influencing the material's electronic or binding properties and the maleamic acid group providing a handle for covalent attachment to other components. The synthesis of three-component hybrids, where acridine is linked to another pharmacophore through a stable triazole bridge, further exemplifies the construction of complex molecules based on the acridine scaffold. nih.gov

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of N-(9-Acridinyl)maleamic acid, providing precise information on the hydrogen and carbon environments within the molecule.

The proton NMR (1H NMR) spectrum of this compound offers significant insights into its molecular structure. The spectrum is characterized by distinct signals corresponding to the protons of the acridine (B1665455) and maleamic acid moieties. The aromatic region of the spectrum is particularly complex due to the protons of the acridine ring system. These typically appear as a series of multiplets in the downfield region, generally between 7.5 and 8.5 ppm. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the acridine nitrogen and the steric environment.

The protons of the maleamic acid portion of the molecule are also clearly distinguishable. The two olefinic protons of the maleic acid backbone typically appear as doublets, a result of their cis-relationship, with a characteristic coupling constant (J) of around 5-8 Hz. Their chemical shifts are influenced by the adjacent carbonyl and amide groups. The amide proton (NH) signal is also observable and its chemical shift can be sensitive to the solvent and concentration.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acridine Aromatic Protons | 7.5 - 8.5 | Multiplet | - |

| Olefinic Protons (CH=CH) | 6.0 - 7.0 | Doublet | 5 - 8 |

| Amide Proton (NH) | 9.0 - 11.0 | Singlet (broad) | - |

| Carboxylic Acid Proton (COOH) | 11.0 - 13.0 | Singlet (broad) | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The carbon-13 NMR (13C NMR) spectrum provides complementary information to the 1H NMR spectrum by detailing the carbon framework of this compound. The spectrum shows distinct signals for the carbons of the acridine ring, the olefinic carbons, and the carbonyl carbons of the maleamic acid moiety.

The carbons of the acridine ring system typically resonate in the aromatic region of the spectrum, from approximately 115 to 150 ppm. The quaternary carbons, including the one to which the maleamic acid group is attached (C9), often show distinct chemical shifts. The carbonyl carbons of the amide and carboxylic acid groups are characteristically found in the downfield region of the spectrum, typically above 160 ppm. The olefinic carbons of the maleic acid backbone appear in the mid-region of the spectrum.

| Carbon | Typical Chemical Shift (δ, ppm) |

| Acridine Aromatic Carbons | 115 - 150 |

| Olefinic Carbons (CH=CH) | 120 - 140 |

| Amide Carbonyl (C=O) | 165 - 175 |

| Carboxylic Acid Carbonyl (C=O) | 165 - 175 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

While one-dimensional 1H and 13C NMR provide foundational data, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for the unambiguous assignment of all proton and carbon signals.

A COSY spectrum would reveal the scalar couplings between protons, allowing for the tracing of the connectivity within the acridine ring system and confirming the relationship between the two olefinic protons of the maleamic acid moiety. An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton, which is particularly useful in the complex aromatic region of the acridine structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within this compound.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrational modes of its constituent parts.

Maleamic Acid Subunit:

N-H Stretching: A band in the region of 3200-3400 cm-1 corresponding to the amide N-H stretch.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm-1, while the carboxylic acid carbonyl stretch is found at a higher frequency, around 1700-1730 cm-1.

C=C Stretching: The stretching of the carbon-carbon double bond in the maleic acid backbone would give rise to a band in the 1620-1660 cm-1 region.

O-H Stretching: A broad band in the 2500-3300 cm-1 region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

Acridine Subunit:

C=C and C=N Stretching: A series of sharp bands in the 1450-1620 cm-1 region are characteristic of the aromatic ring stretching vibrations of the acridine system.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm-1.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm-1 region can provide information about the substitution pattern of the aromatic rings.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Carbonyl (C=O) | Amide I Stretch | 1650 - 1680 |

| Carbonyl (C=O) | Carboxylic Acid Stretch | 1700 - 1730 |

| Alkene (C=C) | Stretch | 1620 - 1660 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Aromatic (C=C/C=N) | Ring Stretch | 1450 - 1620 |

| Aromatic (C-H) | Stretch | > 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C17H12N2O3, the expected exact mass of the molecular ion [M]+ is approximately 304.08 g/mol .

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways. Initial fragmentation could involve the loss of water (H2O) from the carboxylic acid group or the loss of a hydroxyl radical (•OH). Another likely fragmentation pathway is the cleavage of the amide bond, which could lead to the formation of a stable 9-aminoacridine (B1665356) cation or a fragment corresponding to the maleic anhydride (B1165640) moiety. The acridine ring itself is quite stable and would likely remain intact during the initial fragmentation steps. Analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of the acridine and maleamic acid components.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are of significant interest due to the presence of the acridine chromophore. While detailed spectroscopic data for this compound is not extensively reported in dedicated studies, its characteristics can be inferred from its role as a synthetic intermediate and comparison with related acridine derivatives.

This compound is described as a yellow precipitate, which suggests that it absorbs light in the visible region of the electromagnetic spectrum, a characteristic feature of the acridine moiety. tandfonline.com The electronic absorption spectrum of acridine derivatives typically displays well-defined bands in the ultraviolet (UV) and visible regions. These absorptions are attributed to π-π* transitions within the conjugated aromatic system of the acridine ring.

For comparative purposes, the photophysical properties of other acridine derivatives have been studied. For instance, various 9-substituted acridines have been shown to be sensitive to their environment, with their emission properties being influenced by solvent polarity, hydrogen bonding, and pH. nih.gov

Table 1: Spectroscopic Data for Related Acridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |

| N-(9-Acridinyl)maleimide Adducts | Not specified | Blue fluorescence | Not specified |

| Various 9-substituted acridines | Environment-dependent | Environment-dependent | Various solvents |

Note: This table contains data for related compounds to provide context due to the limited availability of specific data for this compound.

Solid-State Characterization Techniques (e.g., X-ray Diffraction)

The solid-state characterization of this compound, particularly through single-crystal X-ray diffraction, would provide definitive information about its molecular structure, conformation, and intermolecular interactions in the crystalline state. However, as of the current literature, a crystal structure for this compound has not been reported.

The challenges in obtaining single crystals suitable for X-ray diffraction can be a limiting factor in the solid-state characterization of many organic compounds. The solubility, stability, and crystallization kinetics of the compound all play a critical role in the growth of high-quality crystals.

In the absence of direct experimental data for this compound, insights into its likely solid-state behavior can be drawn from the crystal structures of other maleamic acids and acridine derivatives. For example, the crystal structure of N-(p-Tolyl)maleamic acid reveals a nearly planar molecule with intermolecular hydrogen bonds linking the molecules into chains. researchgate.net It is plausible that this compound would also exhibit extensive hydrogen bonding in the solid state, involving the carboxylic acid and amide functional groups. These interactions would significantly influence the packing of the molecules in the crystal lattice.

Photophysical Properties and Their Research Implications

Intrinsic Fluorescence Characteristics of Acridine-Based Compounds

Acridine (B1665455) and its derivatives are a significant class of fluorophores known for their distinctive photophysical properties. mdpi.com The fundamental acridine structure typically exhibits a weak intrinsic π–π* fluorescence. This is often attributed to the deactivation of the excited state through coupling with a nearby non-emissive n–π* state. rsc.org However, chemical modifications and coordination can significantly enhance fluorescence, leading to photoluminescent quantum yields approaching 50% in some complexes. rsc.org

Many acridine derivatives are characterized by high quantum yields and emissions that are highly sensitive to the surrounding environment. mdpi.comresearchgate.net For instance, Acridine Orange, a well-known derivative, displays different fluorescent emissions based on its binding target; it exhibits green fluorescence when intercalated into double-stranded DNA and red fluorescence when electrostatically bound to single-stranded RNA. aatbio.commdpi.com This differential emission is a hallmark of the class, making them valuable for nuanced biological sensing. aatbio.commdpi.com The fluorescence lifetime is another key intrinsic property. Acridine itself can show a significant change in fluorescence lifetime—as much as 20 ns between high and low pH conditions—making it a robust parameter for sensing applications. researchgate.net

Table 1: Photophysical Properties of Representative Acridine Compounds

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent/Condition |

|---|---|---|---|---|

| Acridine Orange (bound to dsDNA) | 490 | 520 | - | Aqueous Buffer |

| Acridine Orange (bound to RNA/ssDNA) | 460 | 640 | - | Aqueous Buffer |

| Acridine Orange | 431 | 540 | 0.20 | Basic Ethanol |

| Acridine Yellow | 461 | 493 | - | - |

This table presents a selection of photophysical data for common acridine derivatives to illustrate the general characteristics of this compound class. Data sourced from multiple references. aatbio.comomlc.orgaatbio.com

Influence of Molecular Structure on Photophysical Behavior

The optical response of acridine derivatives is not static; it can be precisely modulated by environmental factors and strategic chemical modifications to the core structure.

The fluorescence of acridine compounds is exquisitely sensitive to the polarity and pH of their environment. evidentscientific.com An increase in solvent polarity typically leads to a reduction in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the emission spectrum. evidentscientific.comacs.org For example, one polarity-sensitive acridine probe exhibits a red shift in its maximum emission wavelength from 553 nm to 594 nm as solvent polarity increases. rsc.org This same change in polarity can dramatically enhance fluorescence intensity and quantum yield, with one study reporting a 38-fold increase in intensity and a rise in quantum yield from 0.5% to 35.6%. rsc.org

The pH of the medium also has a profound impact, primarily due to the protonation state of the heterocyclic nitrogen atom. quora.com Protonation can alter the electronic distribution within the molecule, often leading to significant changes in fluorescence intensity, wavelength, and lifetime. quora.comnih.gov For many acridine derivatives, acidic conditions that favor protonation can enhance fluorescence. The fluorescence lifetime of acridine is particularly responsive to pH, a property that has been leveraged in the development of pH sensors. researchgate.netresearchgate.net This sensitivity allows acridine-based probes to monitor pH gradients across biological membranes and within cellular organelles like lysosomes. nih.govwikipedia.org

Table 2: Effect of Solvent Polarity on the Fluorescence of an Acridine-Dicyanoisophorone Probe

| Solvent | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Intensity (Relative) |

|---|---|---|---|

| Toluene | 553 | 0.005 | 1 |

| Dichloromethane | 572 | 0.098 | 12.3 |

| Acetone | 583 | 0.187 | 24.3 |

| Acetonitrile | 585 | 0.282 | 34.1 |

| Methanol (B129727) | 594 | 0.356 | 38.0 |

Data illustrates the trend of increasing emission wavelength, quantum yield, and intensity with rising solvent polarity for a specific acridine-based probe. Adapted from research findings. rsc.org

The strategic placement of substituents on the acridine ring is a powerful tool for tuning its photophysical properties. Both the nature (electron-donating or electron-withdrawing) and position of these groups can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO). acs.org

Electron-donating groups (e.g., -OMe, -tBu) generally destabilize the HOMO energy level, while electron-withdrawing groups (e.g., -CN, -CF3) stabilize it. acs.orgchemrxiv.org These modifications alter the energy of the excited states, allowing for the fine-tuning of emission color from blue to green. acs.org For instance, attaching adamantyl groups to the acceptor portion of a donor-acceptor acridine derivative can reduce conjugation, leading to a bluer emission. acs.org Conversely, introducing sulfonic acid groups typically causes a bathochromic shift of 5–15 nm in the absorption maximum. mdpi.com Extending the conjugated π-system of the molecule is another effective strategy for shifting emission to longer wavelengths (red-shifting). This approach has been used to develop red-emitting fluorescent tags from 9-aminoacridine (B1665356) scaffolds for biological labeling. researchgate.net

Photochemical Transformations and Photorelease Mechanisms

Beyond their use as passive fluorophores, acridine derivatives can be engineered as photoactive compounds that undergo chemical transformations upon irradiation. This property is particularly useful in creating "photocages"—molecules that can release a biologically active substance when triggered by light.

Derivatives functionalized at the C9 position, such as acridinyl methyl esters, are effective photoremovable protecting groups for carboxylic acids, including amino acid neurotransmitters. rsc.orgnih.gov The typical photorelease mechanism involves the absorption of UV or visible light, which promotes the molecule to an excited state. nih.gov This is followed by the heterolytic cleavage of a carbon-oxygen bond, releasing the caged molecule (e.g., a carboxylic acid or alcohol) and a stable acridinium (B8443388) cation. acs.org Studies have shown that irradiating acridin-9-ylmethyl esters with UV light (λ > 360 nm) efficiently releases the corresponding carboxylic acids with high chemical yields. nih.gov This light-triggered release allows for precise spatial and temporal control over the delivery of active compounds in biological systems. nih.gov

Applications as Fluorescent Probes and Labels in Chemical Biology

The unique and tunable photophysical properties of acridine derivatives have led to their widespread application as fluorescent probes and labels in chemical biology. mdpi.comnih.gov Their environmental sensitivity makes them excellent reporters for local polarity, viscosity, and pH. rsc.org This has enabled the dynamic monitoring of polarity changes within specific cellular compartments such as lipid droplets and lysosomes. rsc.org

Acridine-based compounds are also extensively used as fluorescent tags for labeling biomolecules. mdpi.com Sulfonated acridines, for example, are applied in site-specific protein labeling and glycan profiling. mdpi.com A particularly relevant application involves thiol-reactive probes like N-(9-Acridinyl)maleimide. This compound is initially non-fluorescent but becomes strongly fluorescent upon reacting with thiol-containing molecules like cysteine and glutathione. medchemexpress.commedchemexpress.combioscience.co.uk This "turn-on" fluorescence mechanism is highly specific and allows for the sensitive detection and quantification of important biological thiols. medchemexpress.commedchemexpress.comresearchgate.netnih.gov The versatility of the acridine scaffold has also led to the development of probes for a wide array of analytes, including various metal cations, anions, and nucleic acids. mdpi.comresearchgate.net

Table 3: Applications of Acridine Derivatives as Fluorescent Probes and Labels

| Acridine Derivative | Target Analyte / Application | Key Feature |

|---|---|---|

| N-(9-Acridinyl)maleimide | Thiols (e.g., Cysteine, Glutathione) | "Turn-on" blue fluorescence upon reaction with thiols. medchemexpress.commedchemexpress.com |

| Acridine-dicyanoisophorone Probes | Cellular Polarity | Emission wavelength and intensity are highly sensitive to solvent polarity. rsc.org |

| Acridine Orange | Nucleic Acids (DNA/RNA), Acidic Organelles | Differential emission (green for dsDNA, red for RNA/ssDNA); accumulates in lysosomes. aatbio.comwikipedia.org |

| Sulfonated Acridines | Proteins, Glycans | Used as fluorescent tags for site-specific labeling. mdpi.com |

| 9-Aminoacridine Derivatives | pH Sensing | Fluorescence lifetime is highly dependent on pH. researchgate.netnih.gov |

Mechanistic Investigations of Biomolecular Interactions

Enzyme Interaction Mechanisms

Beyond Topoisomerase II, the acridine (B1665455) scaffold can interact with other enzymes, although this is less characterized than its DNA-directed effects. The nature of the substituent at the 9-position of the acridine ring plays a crucial role in determining enzyme binding and inhibition profiles.

Molecular docking studies on various N-(9-Acridinyl) amino acid derivatives have elucidated potential binding modes within enzyme active sites. For example, interactions with PRP4K kinase and enoyl acyl carrier protein reductase have been predicted for some derivatives. nih.gov The binding is typically characterized by a combination of:

π-π stacking: Between the aromatic acridine ring and aromatic amino acid residues like tyrosine (Tyr) or phenylalanine (Phe).

Hydrogen bonding: Involving the side chain and polar residues within the binding pocket.

Hydrophobic interactions: With nonpolar residues such as alanine (Ala), isoleucine (Ile), and methionine (Met). nih.gov

The inhibition of enzymes like DNA polymerase and reverse transcriptase by acridine compounds has also been reported. nih.gov However, the concentrations required for this inhibition are often higher than those needed for cytotoxicity, suggesting that direct DNA interaction is the more dominant biological mechanism. nih.gov

Structure-activity relationship (SAR) studies consistently demonstrate that the side chain attached to the 9-amino position of the acridine ring is a critical determinant of biological activity. nih.govmedchemexpress.com For N-(9-Acridinyl)maleamic Acid, the maleamic acid moiety is expected to significantly influence enzyme interactions. Modifications to this side chain, such as esterification, the presence of aromatic substituents, and changes in length, have been shown to be key factors affecting the activity of N-(9-acrydinil) amino acid derivatives. medchemexpress.com These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric fit within an enzyme's active site, thereby modulating its inhibitory potency. nih.gov

Binding to Amino Acid Residues and Peptides

The maleamic acid portion of this compound introduces a distinct mode of interaction not present in simple 9-aminoacridines: the potential for covalent modification of proteins. The α,β-unsaturated carbonyl system in maleamic acid is an electrophilic Michael acceptor.

This structure is closely related to N-(9-Acridinyl)maleimide, a compound used as a fluorescent reagent specifically for labeling thiol-containing molecules like cysteine and glutathione. nih.gov The maleimide (B117702) group reacts readily with the nucleophilic thiol group of cysteine via a Michael-type addition reaction. This reaction forms a stable thioether bond. While the maleamic acid is less reactive than the corresponding maleimide due to the broken ring structure, the electrophilic double bond remains susceptible to nucleophilic attack by highly reactive residues.

Specificity Towards Thiol-Containing Biomolecules

The specificity of this compound's interaction with biomolecules is fundamentally derived from the high reactivity of its precursor, N-(9-Acridinyl)maleimide, towards thiol groups. The maleimide moiety is a key functional group that exhibits significant chemoselectivity for sulfhydryl (thiol) groups present in biomolecules such as the amino acid cysteine and the tripeptide glutathione. medchemexpress.commedchemexpress.com This specificity forms the basis of its utility as a fluorescent probe for detecting and quantifying these specific molecules. bioscience.co.uk

The primary mechanism of interaction is a Michael-type addition reaction. In this process, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring. bachem.comvectorlabs.com This reaction proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond. vectorlabs.comnih.gov The high efficiency and specificity of this reaction make it a form of "click chemistry," a class of reactions known for their reliability and high yields. vectorlabs.com

The selectivity for thiols over other nucleophilic groups, such as amines, is a critical aspect of this interaction. At a neutral pH of 7.0, the reaction rate between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.com This pronounced difference in reactivity allows for the specific labeling of cysteine residues in proteins, even in the presence of numerous lysine residues (which contain primary amines). The reaction rate is dependent on the pH of the medium, as the reactive species is the thiolate anion (S⁻). The concentration of the thiolate anion increases with pH, but a moderately acidic to neutral pH range (6.5-7.5) is optimal to ensure high specificity and minimize side reactions with other nucleophiles like amines. vectorlabs.comnih.govnih.gov

The initial product of the reaction between a thiol and N-(9-Acridinyl)maleimide is a succinimidyl thioether conjugate. This conjugate can subsequently undergo hydrolysis of the succinimide ring, particularly under certain conditions, to yield the corresponding this compound derivative. This hydrolysis step results in a more stable final product. Research on other N-substituted maleimides has shown that this conversion from the maleimide adduct to the maleamic acid is part of a detoxification pathway in biological systems, for example, in Escherichia coli. nih.gov

While the thiol-maleimide reaction is highly specific, certain side reactions can occur. For instance, when reacting with a peptide or protein that has a cysteine residue at its N-terminus, an intramolecular rearrangement can occur, leading to the formation of a thiazine derivative. bachem.com This underscores the importance of controlling reaction conditions to ensure the desired specific interaction.

The research findings on the specificity of the maleimide group for thiols are summarized in the table below.

| Reacting Group | Relative Reaction Rate at pH 7.0 | Reaction Type | Key Biomolecules |

|---|---|---|---|

| Thiol (-SH) | ~1000 | Michael Addition | Cysteine, Glutathione |

| Amine (-NH2) | 1 | Michael Addition | Lysine, N-terminus of proteins |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectra

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of N-(9-acridinyl)maleamic acid. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical reactivity and spectroscopic behavior.

Ground State and Excited State Properties

DFT calculations are employed to determine the optimized geometry of this compound in its electronic ground state. These calculations yield crucial information such as bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. For acridine (B1665455) derivatives, the HOMO is typically localized on the electron-rich acridine ring system, while the LUMO may be distributed across the entire molecule, including the maleamic acid side chain.

Time-Dependent DFT (TD-DFT) is a powerful extension for investigating the electronic excited states of the molecule. These calculations can predict the electronic absorption spectra, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This theoretical data is invaluable for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions, such as π-π* transitions within the acridine chromophore. While specific data for this compound is not extensively published, studies on related 9-aminoacridine (B1665356) derivatives show a characteristic absorption in the UV-visible region, which is influenced by the nature of the substituent at the 9-position. The calculated excited state properties also help in understanding the photophysical behavior of the molecule, such as its fluorescence potential.

Tautomeric Stability Analysis

This compound can potentially exist in different tautomeric forms due to the presence of amide and carboxylic acid groups. DFT calculations are instrumental in assessing the relative stability of these tautomers. By calculating the total electronic energy of each tautomer, the most stable form in the gas phase and in different solvent environments (using continuum solvation models like the Polarizable Continuum Model, PCM) can be identified.

For instance, in related N-(acridin-9-yl)arenesulfonamides, quantum chemical studies have shown that the sulfonimide tautomer is more stable than the sulfonamide form. researchgate.net A similar analysis for this compound would involve comparing the energies of the amic acid tautomer with its potential imidic acid tautomer. The energy difference between the tautomers provides a quantitative measure of their relative populations at equilibrium. Theoretical studies on other acridin-9-amines have also highlighted the coexistence of amino and imino tautomers, with their stability being influenced by the solvent polarity. nih.gov

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |

|---|---|---|

| Amic Acid | 0.00 | 0.00 |

| Imidic Acid | +5.8 | +3.2 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of this compound with biological macromolecules, such as proteins and nucleic acids. These methods are crucial for understanding its potential mechanism of action at a molecular level.

Predicting Binding Affinity and Orientation

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound, this involves docking the molecule into the active site of a specific biological target. The process generates various binding poses, which are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower docking scores generally indicate a more favorable binding interaction.

Studies on various 9-aminoacridine derivatives have demonstrated their ability to intercalate into DNA or bind to the active sites of enzymes like topoisomerase. jscimedcentral.com In a typical docking study of an acridine derivative with DNA, the planar acridine ring would be predicted to insert between the base pairs, while the maleamic acid side chain would likely interact with the sugar-phosphate backbone or the major/minor grooves. The predicted binding orientation provides valuable information about the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and π-π stacking, that stabilize the ligand-target complex. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-target interaction over time. MD simulations track the movements of atoms in the complex, allowing for the assessment of its stability and the calculation of more accurate binding free energies.

| Acridine Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N'-(acridin-9-yl)benzohydrazide | Plasmepsin I | -8.5 | Val76, Thr218, Asp215, Asp32 |

| N-(9-Acridinyl)glycine | Topoisomerase II | -7.9 | DG13, DC14, DT9 |

| This compound (Hypothetical) | Topoisomerase II | -8.2 | DG13, DC8, LYS552 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for a desired biological effect.

Correlation of Molecular Descriptors with Biological Activity

In a QSAR study of this compound and its analogues, the first step is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemically calculated parameters like HOMO and LUMO energies.

Once the descriptors are calculated and the biological activity (e.g., IC50 values) is determined experimentally, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. The resulting equation correlates the biological activity with a selection of the most relevant molecular descriptors.

For instance, QSAR studies on antitumor imidazoacridinones have shown that lipophilic properties significantly influence their cytotoxicity. nih.gov Similarly, for other acridine derivatives, electronic and steric parameters have been found to be important for their biological activity. A QSAR model for this compound derivatives could reveal, for example, that increasing lipophilicity to an optimal level and introducing electron-withdrawing groups on the acridine ring enhances its biological activity.

| Descriptor Class | Descriptor Name | Physicochemical Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Hydrophobic | logP | Lipophilicity/hydrophobicity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching |

Advanced Research Applications and Methodological Contributions

Application as a Synthetic Intermediate for Bioactive Derivatives

The acridine (B1665455) nucleus is a well-established pharmacophore, and N-(9-Acridinyl)maleamic acid is a key precursor in the synthesis of functionalized acridine derivatives. The maleamic acid group can be readily cyclized via dehydration to form the corresponding maleimide (B117702), or otherwise modified, offering a strategic handle for chemical elaboration. tandfonline.comgoogle.com This reactivity allows for the conjugation of the acridine core to other molecular fragments, leading to the generation of novel compounds with significant biological activity.

Researchers have extensively used the N-(9-acridinyl) scaffold, accessible from precursors like 9-chloroacridine (B74977) or 9-aminoacridine (B1665356), to synthesize diverse libraries of bioactive molecules. nih.govnih.gov By reacting 9-chloroacridine with various amino acids, researchers have produced N-(9-acridinyl) amino acid derivatives with promising antiparasitic properties, specifically against Toxoplasma gondii. nih.govmdpi.comresearchgate.net Other synthetic strategies involve coupling the acridine core with different aromatic amines, phenols, or sulfonamides to create derivatives with anti-inflammatory or anticancer activities. nih.govresearchgate.net The molecular hybridization approach, which combines the pharmacophoric acridine moiety with other bioactive structures like triazoles, has yielded potent topoisomerase II inhibitors, demonstrating the modularity and utility of the acridine scaffold in drug discovery. nih.gov

| Derivative Class | Synthetic Precursor | Observed Biological Activity | Reference |

|---|---|---|---|

| N-(9-Acridinyl) Amino Acid Derivatives | 9-Chloroacridine | Anti-Toxoplasma gondii activity | nih.govmdpi.com |

| 9-Anilinoacridine Derivatives | 9-Chloroacridine | Anti-inflammatory effects by inhibiting mediators from mast cells and neutrophils | nih.gov |

| Acridine-Triazole Hybrids | 9-Azidoacridine | Inhibition of Topoisomerase IIβ and cancer cell growth | nih.gov |

| N-(acridin-9-yl)arenesulfonamides | 9-Chloroacridine | Act as hybrid pharmacophores with potential pharmacological activities | researchgate.net |

| 9-Acridinylpeptides | 6-(9-acridinylamino)hexanoic acid | High-affinity DNA binding | nih.gov |

Development of Chemical Probes for Cellular and Biochemical Research

Chemical probes are essential small-molecule reagents designed to selectively modulate and study the function of specific proteins or biomolecules within complex biological environments. olemiss.edu this compound is a direct and crucial intermediate in the synthesis of N-(9-Acridinyl)maleimide (NAM), a well-characterized chemical probe. tandfonline.com

NAM is specifically designed as a fluorometric reagent for the detection of thiol-containing compounds. tandfonline.com The underlying principle of its function as a probe is a classic example of reaction-based sensing. The NAM molecule itself exhibits negligible fluorescence. However, upon reacting with a thiol group (such as the side chain of cysteine in proteins or in the antioxidant glutathione), a stable, covalent thioether linkage is formed. This coupling reaction results in a product that is intensely fluorescent, emitting a strong blue light upon excitation. tandfonline.cominvivochem.commedchemexpress.com This "turn-on" fluorescence mechanism allows for the sensitive and selective detection and quantification of thiols in biological samples. The specificity of the maleimide group for thiols under mild conditions makes NAM a highly valuable tool for studying thiol-dependent processes, oxidative stress, and enzyme activity in cellular and biochemical research. tandfonline.com

| Property | Description | Reference |

|---|---|---|

| Probe Type | Reaction-based fluorescent probe | tandfonline.com |

| Target | Thiol groups (-SH), e.g., in Cysteine and Glutathione | invivochem.commedchemexpress.com |

| Mechanism | The non-fluorescent maleimide reacts with a thiol to form a strongly fluorescent coupling product. | tandfonline.com |

| Application | Fluorometrical analysis and quantification of thiols in biological systems. | tandfonline.commedchemexpress.com |

Role in the Design of Novel Molecular Tools for Interrogating Biological Systems

The utility of this compound extends beyond the synthesis of single-function molecules to the rational design of sophisticated molecular tools for interrogating biological systems. A molecular tool is a compound designed to perform a specific task in a biological context, such as visualizing a cellular component, inhibiting a specific enzyme, or cleaving DNA at a particular site. The design of such tools often relies on combining different functional moieties into a single molecule.

The N-(9-acridinyl) group serves as an excellent foundational component for these tools due to its inherent ability to intercalate into the base pairs of double-stranded DNA. nih.gov This property provides a mechanism for targeting DNA. The maleamic acid side chain, or its maleimide derivative, provides a convenient conjugation point to attach other functional units.

This design principle has been successfully applied in several contexts:

DNA-Targeted Peptides: By linking the acridine moiety to peptides, researchers have created 9-acridinylpeptides. In these conjugates, the acridine group directs the molecule to bind to DNA with high affinity, while the attached peptide can introduce additional sequence specificity or other functionalities. nih.gov

Enzyme Inhibitors: Hybrid molecules combining the acridine core with other pharmacophores have been designed as potent inhibitors of enzymes that interact with DNA, such as topoisomerases. nih.gov These inhibitors act as molecular tools to study the function of these critical enzymes in DNA replication and repair.

Photonucleases: The acridine scaffold has been incorporated into molecules designed to cleave DNA upon photoirradiation. When conjugated with a photosensitizing group like a 4-nitrophenylsulfamido ligand, the resulting acridinyl-peptide tools can be directed to DNA and then triggered with light to induce localized DNA cleavage, allowing for precise interrogation of genetic material. nih.gov

The role of this compound is therefore central to this field, providing the synthetic flexibility needed to link the DNA-targeting acridine core to a variety of other functional modules, thereby enabling the creation of novel and powerful molecular tools for biological exploration.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(9-Acridinyl)maleimide (NAM) |

| 9-Chloroacridine |

| 9-Aminoacridine |

| Cysteine |

| Glutathione |

| 9-Anilinoacridine |

| N-(acridin-9-yl)arenesulfonamides |

| 9-Azidoacridine |

| 6-(9-acridinylamino)hexanoic acid |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The primary academic contribution of N-(9-acridinyl)maleamic acid lies in its role as a direct precursor to N-(9-acridinyl)maleimide (NAM). The synthesis of NAM, a fluorescent reagent, proceeds through the formation of this compound. This process involves the reaction of 9-aminoacridine (B1665356) with maleic anhydride (B1165640), which quantitatively yields the maleamic acid. tandfonline.com This intermediate is then subjected to a dehydrative cyclization to form the maleimide (B117702) ring of NAM. tandfonline.com

One of the key insights gained from the academic study of this compound is the significant challenge posed by its insolubility. Researchers have noted that this compound is difficult to work with due to its poor solubility in most common solvents, which complicates its purification and subsequent reactions. frontiersin.org This inherent property has driven efforts to improve the cyclization process to NAM, with methods such as the use of polyphosphoric acid or oxalyl chloride with ultrasound irradiation being explored to enhance the yield and reduce the labor-intensive nature of the synthesis. tandfonline.comfrontiersin.org

The academic focus has predominantly been on optimizing the conversion of this compound to NAM, rather than on the intrinsic properties of the maleamic acid itself. This is because NAM possesses the desirable characteristic of being non-fluorescent on its own but exhibiting strong blue fluorescence upon reaction with thiol compounds, making it a highly selective and sensitive detection agent for cysteine and glutathione. medchemexpress.com

Unexplored Research Avenues and Challenges

Despite its established role in chemical synthesis, this compound remains a largely unexplored compound in its own right. A significant research gap exists concerning the investigation of its unique chemical and physical properties, as well as its potential biological activities.

Unexplored Research Avenues:

Biological Activity: The biological profile of this compound has not been systematically investigated. Given that acridine (B1665455) derivatives are known for a wide range of biological activities, including antibacterial, antitumor, and antiparasitic properties, it is plausible that this compound may possess interesting pharmacological effects. nih.gov Studies to screen this compound for such activities are a wide-open field of research.

Coordination Chemistry: The maleamic acid moiety contains potential donor atoms (oxygen and nitrogen) that could coordinate with metal ions. The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting photophysical or catalytic properties.

Material Science: The planar acridine ring and the functional groups of the maleamic acid could be exploited in the design of new organic materials. For instance, its potential for hydrogen bonding and π-π stacking could be investigated for applications in supramolecular chemistry or as a component in conductive polymers.

Fluorescent Properties: While the focus has been on the fluorescence of its derivative, the inherent photophysical properties of this compound itself have not been thoroughly characterized. A detailed study of its absorption and emission spectra under various conditions could reveal if it has any utility as a fluorescent sensor or tag in its own right.

Challenges:

The primary challenge in exploring these research avenues is the compound's aforementioned insolubility. frontiersin.org Overcoming this obstacle will require the development of novel solvent systems or the synthesis of more soluble derivatives of the maleamic acid that retain its core structure. Furthermore, the inherent instability of the maleamic acid, which can readily cyclize to the maleimide, presents another hurdle that researchers would need to manage.

Prospective Advancements in Synthesis and Application Development

Future advancements concerning this compound are likely to be driven by innovations in synthetic methodologies and a concerted effort to explore its untapped potential beyond its role as an intermediate.

Prospective Advancements in Synthesis:

Improved Solubilization: The development of "green" and efficient methods to carry out reactions with the insoluble this compound is a key area for advancement. This could involve the use of novel reaction media, such as ionic liquids or deep eutectic solvents, or the application of flow chemistry techniques to better manage the reaction conditions.

One-Pot Syntheses: Streamlining the synthesis of NAM by developing a one-pot procedure that proceeds from 9-aminoacridine and maleic anhydride through the maleamic acid intermediate without its isolation could significantly improve the efficiency and cost-effectiveness of producing this important fluorescent reagent.

Derivative Synthesis: A prospective area of research is the synthesis of a library of derivatives of this compound. By modifying the acridine ring or the maleamic acid backbone, researchers could tune the compound's solubility, stability, and biological activity, opening the door to a wider range of applications.

Prospective Advancements in Application Development:

Precursor for Novel Probes: While it is the precursor to a thiol probe, this compound could potentially be a starting material for a new class of fluorescent probes. For example, the carboxylic acid group could be functionalized to create sensors for different analytes.

Bioactive Compound Development: Should initial screenings reveal significant biological activity, this compound could become a lead compound for the development of new therapeutic agents. Its structure, combining the DNA-intercalating potential of acridine with the reactive maleamic acid moiety, could be a starting point for designing novel anticancer or antimicrobial drugs. nih.govchemimpex.com

Smart Materials: Leveraging the unique combination of a photoactive acridine core and a reactive maleamic acid group could lead to the development of "smart" materials that respond to external stimuli such as light or changes in pH.

常见问题

Q. What are the primary applications of N-(9-Acridinyl)maleamic acid derivatives in analytical chemistry?

N-(9-Acridinyl)maleimide, derived from maleamic acid, is widely used as a fluorescent thiol probe. It reacts with sulfhydryl groups (e.g., cysteine, glutathione) to form fluorescent adducts, enabling sensitive detection of thiol-containing compounds via HPLC or fluorometry. For example, it quantifies sulfites in wine by forming fluorescent derivatives (λex: 355 nm, λem: 465 nm) .

Q. How is this compound synthesized, and what are critical reaction conditions?

Maleamic acids are typically synthesized via the reaction of maleic anhydride with primary amines (e.g., aniline derivatives) in toluene or similar solvents at room temperature. For this compound, 9-acridinylamine would react with maleic anhydride under mild conditions. Post-synthesis, purification via recrystallization or chromatography is essential to avoid unreacted starting materials .

Q. What spectroscopic techniques are used to validate the structure of N-substituted maleamic acids?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of maleamic acid moieties (e.g., doublet peaks for the alkene protons at δ ~6.3 ppm) and aromatic substituents.

- IR : Strong carbonyl stretches (~1700 cm<sup>-1</sup>) for both amide and carboxylic acid groups.

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯O) and planar maleamic acid geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of maleamic acids to maleimides?

Hydrolysis of maleamic acids to maleimides occurs readily under basic conditions. To suppress this:

Q. What strategies resolve contradictions in maleamic acid reactivity with thiols versus amines?

Maleamic acids may compete with maleimides for thiol reactions. To ensure specificity:

Q. How do substituents on the aromatic ring influence the crystallographic packing of N-arylmaleamic acids?

Ortho-substituents (e.g., methyl groups) introduce steric hindrance, altering dihedral angles between the aromatic ring and maleamic acid plane. This affects intermolecular hydrogen bonding (N–H⋯O) and π-π stacking, as shown in N-(2-methylphenyl)maleamic acid, where intramolecular C–H⋯O interactions dominate .

Q. What computational or experimental tools validate maleamic acid structures in complex mixtures?

- SHELXL/ORTEP-3 : Refine X-ray crystallographic data to resolve bond lengths/angles and confirm anti-parallel alignment of amide C=O and O–H groups.

- HPLC-MS : Detects degradation products (e.g., maleimides) in hydrolyzed samples.

- DFT calculations : Predict vibrational spectra (IR) and NMR chemical shifts for comparison with experimental data .

Q. How can side reactions during maleamic acid synthesis (e.g., HCl addition) be controlled?

HCl addition to maleamic acids (observed in N-(p-methoxyphenyl) derivatives) is minimized by:

- Avoiding protic acids in reaction media.

- Using anhydrous conditions and inert gas purging.

- Monitoring reaction progress with <sup>1</sup>H NMR to detect α-chlorosuccinimide byproducts .

Methodological Considerations

Q. What protocols ensure stability of this compound during storage?

Q. How are maleamic acid copolymers synthesized for drug conjugation or material science?

Maleamic acid copolymers are prepared by reacting maleic anhydride copolymers with aminophenols in DMF at 50–100°C. Cyclization to maleimides is achieved via dehydration with azeotropic agents (e.g., toluene) and tertiary amines (e.g., tri-n-butylamine). Reaction times (1–20 hours) and temperatures (80–150°C) are adjusted to balance conversion and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。